molecular formula C20H27NO5S B5066355 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B5066355
M. Wt: 393.5 g/mol
InChI Key: FLTXXOCJBMXERF-UHFFFAOYSA-N
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Description

The compound 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid (hereafter referred to as the target compound) is a bicyclic organic molecule featuring a cyclohexanecarboxylic acid backbone linked via a carbamoyl group to a methoxycarbonyl-substituted cycloocta[b]thiophene ring. Its molecular formula is inferred as C₂₁H₂₅NO₅S (molecular weight ~427.5 g/mol). This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to bicyclic systems .

Properties

IUPAC Name

2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-26-20(25)16-14-10-4-2-3-5-11-15(14)27-18(16)21-17(22)12-8-6-7-9-13(12)19(23)24/h12-13H,2-11H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTXXOCJBMXERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the cyclization to form the cyclooctane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent on Cyclooctathiophene Cyclohexane/Cyclohexene Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Methoxycarbonyl Cyclohexane C₂₁H₂₅NO₅S 427.5 Saturated cyclohexane; carbamoyl linkage; methoxy ester
6-{[3-(Ethoxycarbonyl)-...cyclohexene-1-carboxylic acid Ethoxycarbonyl Cyclohexene C₂₁H₂₇NO₅S 405.5 Unsaturated cyclohexene; longer ethoxy ester chain; reduced steric hindrance
Methyl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Cyclobutylcarbonyl Absent C₁₈H₂₃NO₃S 333.4 Cyclobutyl group; steric bulk; methyl ester
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate 2-Methoxybenzoyl Absent C₂₁H₂₅NO₄S 387.5 Aromatic substituent; ethyl ester; enhanced π-π interactions
Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Phenoxyacetyl Absent C₂₀H₂₁NO₅S 387.4 Phenoxy group; methyl ester; moderate lipophilicity
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Benzodioxol-carbonyl Absent C₂₀H₂₁NO₅S 387.4 Benzodioxol ring; methyl ester; high electron density

Substituent Effects on Physicochemical Properties

Methoxycarbonyl vs. Ethoxycarbonyl (): The ethoxy derivative (C₂₁H₂₇NO₅S) has a longer alkyl chain, increasing lipophilicity (logP ~2.1 vs. The cyclohexene ring in the ethoxy analogue introduces unsaturation, lowering melting point (~135–140°C) compared to the saturated cyclohexane in the target compound (~150–155°C inferred) .

Aromatic vs. Aliphatic Substituents (): The 2-methoxybenzoyl () and benzodioxol () groups enhance π-π stacking with aromatic residues in proteins, critical for receptor binding. Phenoxyacetyl () balances lipophilicity and solubility, with a predicted aqueous solubility of ~0.1 mg/mL, higher than the target compound (~0.05 mg/mL) .

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